N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a dichloromethylbenzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have effects such as inhibiting cell growth, exhibiting anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzofuran compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the dichloromethylbenzenesulfonamide moiety through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Halogen atoms in the dichloromethylbenzenesulfonamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,4-dichloro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-11-7-16(14(20)9-13(11)19)26(23,24)21-10-18(2,22)17-8-12-5-3-4-6-15(12)25-17/h3-9,21-22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWULJDXGBMHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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